Carboxylesterase 2 (CE2) Inhibition Potency vs. Carboxylesterase 1 (CE1) Selectivity Profile
This compound exhibits high-affinity competitive inhibition of human carboxylesterase 2 (CE2) with a Ki of 42 nM and an IC50 of 20 nM in human liver microsomes, while demonstrating a >480-fold selectivity window against the related human carboxylesterase 1 (CE1) isoform, which shows an IC50 of 20,400 nM [1]. This dramatic selectivity profile is not observed with the methyl analog (CAS 868370-88-1), which possesses a different substitution pattern and exhibits distinct bioactivity profiles in high-throughput screens .
| Evidence Dimension | Selectivity Ratio (CE1 IC50 / CE2 IC50) |
|---|---|
| Target Compound Data | IC50 (CE2) = 20 nM; IC50 (CE1) = 20,400 nM |
| Comparator Or Baseline | Human CE1 vs. Human CE2 in the same assay system |
| Quantified Difference | >480-fold selectivity for CE2 over CE1 |
| Conditions | Human liver microsomes; CE2 assay using fluorescein diacetate substrate; CE1 assay using 2-(2-Benzoyl-3-methoxyphenyl) benzothiazole substrate; 10 min preincubation [1] |
Why This Matters
This exceptional selectivity is critical for applications requiring specific modulation of CE2-mediated hydrolysis without confounding effects on CE1-dependent processes, such as the activation of certain prodrugs (e.g., oseltamivir) or metabolism of endogenous lipids.
- [1] BindingDB. BDBM50154561: (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide. Affinity Data for CE1 and CE2. View Source
